Ethyl 3,5-diethylbenzoate
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Overview
Description
Ethyl 3,5-diethylbenzoate is an organic compound belonging to the ester family. It is characterized by the presence of an ethyl group attached to the benzoate ring at the 3 and 5 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3,5-diethylbenzoate can be synthesized through esterification reactions. One common method involves the reaction of 3,5-diethylbenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of modified clay as a solid acid catalyst. This method improves the conversion rate and minimizes waste production. The reaction mixture is heated under reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3,5-diethylbenzoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of an acid or base, the ester can be hydrolyzed to yield 3,5-diethylbenzoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, forming a different ester.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed:
Hydrolysis: 3,5-diethylbenzoic acid and ethanol.
Reduction: 3,5-diethylbenzyl alcohol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Ethyl 3,5-diethylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 3,5-diethylbenzoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological pathways. The specific molecular targets and pathways depend on the context of its use, such as enzyme inhibition or receptor binding .
Comparison with Similar Compounds
Ethyl benzoate: Lacks the ethyl groups at the 3 and 5 positions, making it less sterically hindered.
Methyl 3,5-diethylbenzoate: Similar structure but with a methyl group instead of an ethyl group, affecting its reactivity and physical properties.
3,5-Diethylbenzoic acid: The acid form of the compound, which can be converted to the ester through esterification.
Uniqueness: this compound is unique due to the presence of ethyl groups at the 3 and 5 positions, which influence its chemical reactivity and physical properties. These substituents can affect the compound’s solubility, boiling point, and interactions with other molecules .
Properties
Molecular Formula |
C13H18O2 |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
ethyl 3,5-diethylbenzoate |
InChI |
InChI=1S/C13H18O2/c1-4-10-7-11(5-2)9-12(8-10)13(14)15-6-3/h7-9H,4-6H2,1-3H3 |
InChI Key |
ZMOPFRNZJKUPHU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1)C(=O)OCC)CC |
Origin of Product |
United States |
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